1-Bromo-3-(trifluoromethoxy)benzene
Overview
Description
1-Bromo-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H4BrF3O. It is a colorless to pale yellow liquid at room temperature. This compound is notable for its trifluoromethoxy group, which imparts unique chemical properties, making it valuable in various chemical syntheses and industrial applications .
Mechanism of Action
Mode of Action
This compound is known to undergo Diels-Alder reactions with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) and furan, yielding the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .
Biochemical Pathways
The specific biochemical pathways affected by 1-Bromo-3-(trifluoromethoxy)benzene are dependent on the context of its use. In the Diels-Alder reaction, it acts as a dienophile, participating in the formation of six-membered rings .
Result of Action
The result of this compound’s action is the formation of new compounds through chemical reactions. For example, it can be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene . It may also be used in the synthesis of new electronically deficient atropisomeric diphosphine ligand .
Preparation Methods
1-Bromo-3-(trifluoromethoxy)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 3-(trifluoromethoxy)aniline followed by diazotization and subsequent Sandmeyer reaction to introduce the bromine atom . Another method includes the direct bromination of 3-(trifluoromethoxy)toluene using bromine in the presence of a catalyst . Industrial production often employs these methods due to their efficiency and scalability.
Chemical Reactions Analysis
1-Bromo-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Diels-Alder Reactions: This compound reacts with dienes in the presence of lithium diisopropylamide in tetrahydrofuran to form 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form various biaryl compounds.
Common reagents used in these reactions include lithium diisopropylamide, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-(trifluoromethoxy)benzene is utilized in several scientific research fields:
Comparison with Similar Compounds
1-Bromo-3-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(trifluoromethoxy)benzene: Similar in structure but with the trifluoromethoxy group in the para position, which can affect its reactivity and physical properties.
3-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to different chemical behavior and applications.
1-Bromo-3,5-difluorobenzene: Lacks the trifluoromethoxy group, resulting in different reactivity and uses.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct electronic and steric effects, making it valuable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
1-bromo-3-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUDHWBCPSXAFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334205 | |
Record name | 1-Bromo-3-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2252-44-0 | |
Record name | 1-Bromo-3-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2252-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1-bromo-3-(trifluoromethoxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Bromo-3-(trifluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-bromo-3-(trifluoromethoxy)benzene react with lithium diisopropylamide (LDA)?
A1: According to the research, treating this compound with LDA at -100 °C generates 3-bromo-2-(trifluoromethoxy)phenyllithium []. This lithium species can be trapped or, upon warming to -75 °C, undergoes isomerization to form 2-bromo-6-(trifluoromethoxy)phenyllithium []. Interestingly, at this same temperature (-75 °C), this compound can slowly eliminate lithium bromide to generate the reactive intermediate 1,2-dehydro-3-(trifluoromethoxy)benzene (an aryne) [].
Q2: What is the significance of generating 1,2-dehydro-3-(trifluoromethoxy)benzene?
A2: 1,2-Dehydro-3-(trifluoromethoxy)benzene, being an aryne, is a highly reactive species. The research demonstrates its ability to undergo a [4+2] cycloaddition reaction with furan []. This reaction provides a pathway to synthesize substituted naphthalene derivatives, specifically 1-(trifluoromethoxy)naphthalene, after further chemical modifications []. This synthetic strategy highlights the use of this compound as a precursor for accessing more complex structures.
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